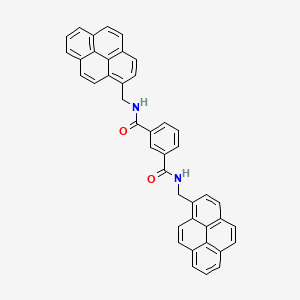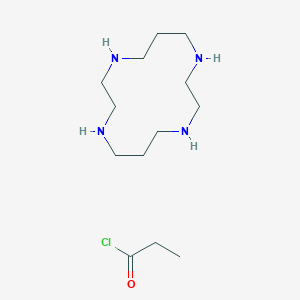
Propanoyl chloride;1,4,8,11-tetrazacyclotetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoyl chloride;1,4,8,11-tetrazacyclotetradecane: is a compound that combines the properties of propanoyl chloride and 1,4,8,11-tetrazacyclotetradecane Propanoyl chloride is an acyl chloride with the chemical formula C3H5ClO, commonly used in organic synthesis for introducing the propionyl group into moleculesIt is known for forming stable complexes with metal ions, making it valuable in coordination chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4,8,11-tetrazacyclotetradecane can be synthesized through various methods, including the cyclization of linear tetraamines. One common method involves the reaction of ethylenediamine with formaldehyde and ammonia, followed by cyclization to form the macrocyclic structure . Propanoyl chloride is typically prepared by the reaction of propanoic acid with thionyl chloride or phosphorus trichloride .
Industrial Production Methods: Industrial production of 1,4,8,11-tetrazacyclotetradecane involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. Propanoyl chloride is produced industrially by the chlorination of propanoic acid using thionyl chloride or phosphorus trichloride in a continuous process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4,8,11-tetrazacyclotetradecane undergoes various chemical reactions, primarily involving its nitrogen atoms. It forms stable complexes with metal ions through coordination bonds. Propanoyl chloride, being an acyl chloride, is highly reactive and undergoes nucleophilic substitution reactions to form esters, amides, and other derivatives .
Common Reagents and Conditions:
Oxidation: 1,4,8,11-tetrazacyclotetradecane can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Propanoyl chloride reacts with alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
Major Products Formed:
Metal Complexes: 1,4,8,11-tetrazacyclotetradecane forms stable complexes with metals like copper, zinc, and iron.
Esters and Amides: Propanoyl chloride forms esters and amides when reacted with alcohols and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,4,8,11-tetrazacyclotetradecane is used as a ligand in coordination chemistry to form stable metal complexes.
Biology and Medicine: Propanoyl chloride derivatives are used in the synthesis of pharmaceuticals and agrochemicals. 1,4,8,11-tetrazacyclotetradecane-based metal complexes are explored for their antimicrobial and anticancer properties .
Industry: Propanoyl chloride is used in the production of various chemicals, including plasticizers, dyes, and pharmaceuticals. 1,4,8,11-tetrazacyclotetradecane is used in the synthesis of electroactive materials and as an antioxidant in rubber .
Wirkmechanismus
Propanoyl Chloride: Propanoyl chloride reacts with nucleophiles through nucleophilic acyl substitution, forming esters, amides, and other derivatives. The reaction mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the elimination of chloride ion .
1,4,8,11-Tetrazacyclotetradecane: 1,4,8,11-tetrazacyclotetradecane forms coordination complexes with metal ions through its nitrogen atoms. The macrocyclic structure provides a stable environment for the metal ion, enhancing its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1,4,7-Triazacyclononane: A smaller macrocyclic ligand with three nitrogen atoms, forming less stable complexes compared to 1,4,8,11-tetrazacyclotetradecane.
Uniqueness: 1,4,8,11-tetrazacyclotetradecane is unique due to its ability to form highly stable metal complexes with a wide range of metal ions. Its larger ring size compared to similar compounds allows for greater flexibility and stability in complex formation .
Eigenschaften
CAS-Nummer |
828272-05-5 |
|---|---|
Molekularformel |
C13H29ClN4O |
Molekulargewicht |
292.85 g/mol |
IUPAC-Name |
propanoyl chloride;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.C3H5ClO/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;1-2-3(4)5/h11-14H,1-10H2;2H2,1H3 |
InChI-Schlüssel |
DEZKMSCDPAJECQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)Cl.C1CNCCNCCCNCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


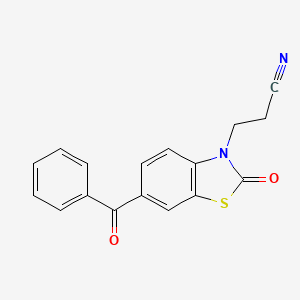
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
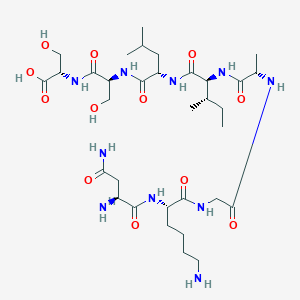
![2-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]propan-2-amine](/img/structure/B14222107.png)

![2-[1-(2-Methoxy-4-methylphenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14222115.png)
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)
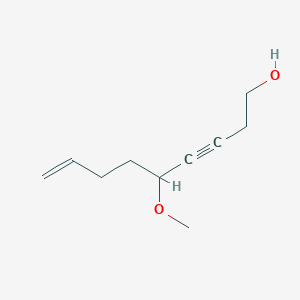


![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)
